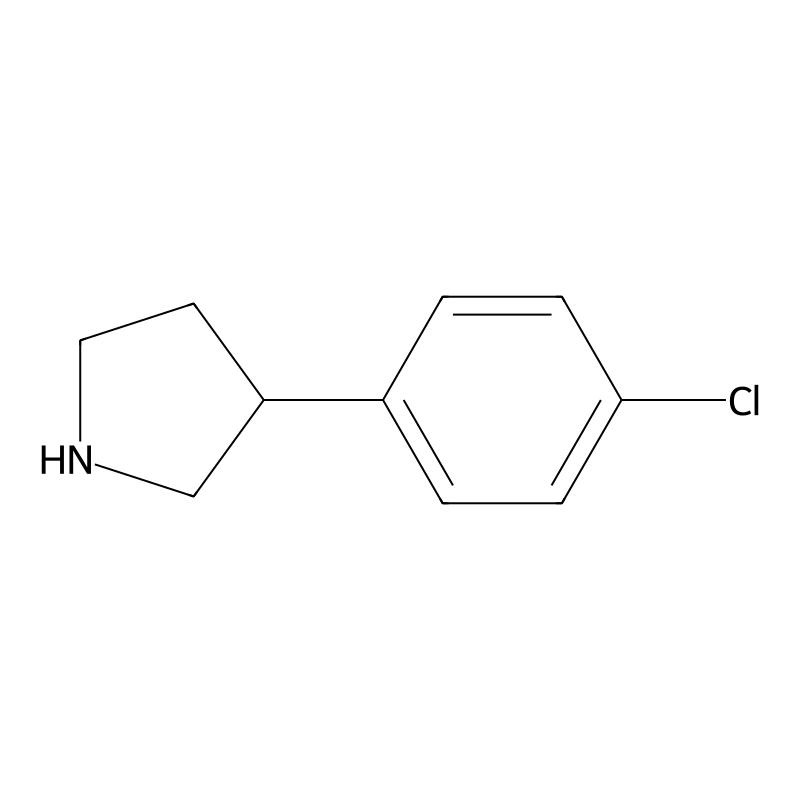

3-(4-Chlorophenyl)pyrrolidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-(4-Chlorophenyl)pyrrolidine is an organic compound synthesized through various methods, including reductive amination and cyclization reactions. Research studies have explored different approaches to obtain this compound with high yield and purity, often focusing on optimizing reaction conditions and catalyst efficiency. For example, a study published in the journal "Synthetic Communications" describes the synthesis of 3-(4-Chlorophenyl)pyrrolidine using a palladium-catalyzed reductive amination reaction, achieving good yields and demonstrating the method's suitability for large-scale production.

Potential Biological Applications:

Research suggests that 3-(4-Chlorophenyl)pyrrolidine might possess interesting biological properties, prompting investigations into its potential applications. Studies have explored its activity as an anticonvulsant and a neuroprotective agent.

- Anticonvulsant activity: A study published in "Bioorganic & Medicinal Chemistry Letters" reported the synthesis and evaluation of 3-(4-Chlorophenyl)pyrrolidine derivatives as potential anticonvulsant agents. The study identified some derivatives exhibiting promising anticonvulsant activity in animal models [].

- Neuroprotective potential: Another study, published in "European Journal of Medicinal Chemistry," investigated the neuroprotective effects of 3-(4-Chlorophenyl)pyrrolidine derivatives. The results suggested that these compounds might offer protection against neuronal damage caused by oxidative stress.

3-(4-Chlorophenyl)pyrrolidine is a chemical compound with the molecular formula C₁₀H₁₂ClN. It features a pyrrolidine ring substituted with a 4-chlorophenyl group at the third position. This compound is notable for its structural characteristics, which include a five-membered nitrogen-containing heterocycle, making it part of a larger class of compounds known as pyrrolidines. The presence of the chlorophenyl group contributes to its unique chemical reactivity and potential biological activity.

Currently, there is no scientific literature available on the mechanism of action of 3-(4-Chlorophenyl)pyrrolidine.

Due to the lack of specific information on 3-(4-Chlorophenyl)pyrrolidine, it is advisable to handle it with caution assuming similar properties to other chlorinated aromatic compounds. Potential hazards include:

- Skin and eye irritation: Chlorinated aromatics can be irritating to the skin and eyes.

- Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract.

- Environmental hazards: Chlorinated compounds can be harmful to aquatic life.

- N-Alkylation: This compound can undergo N-alkylation reactions, where the nitrogen atom is substituted with an alkyl group, often facilitated by alkyl halides.

- Reduction Reactions: The aromatic ring can be reduced under specific conditions to yield different derivatives.

- Rearrangement Reactions: Under certain conditions, 3-(4-Chlorophenyl)pyrrolidine may undergo rearrangements, leading to the formation of new compounds with altered functional groups.

The compound's reactivity is influenced by the electron-withdrawing nature of the chlorine atom on the phenyl ring, which can enhance nucleophilicity at the nitrogen atom.

Research indicates that 3-(4-Chlorophenyl)pyrrolidine exhibits significant biological activity. It has been studied for its potential anticonvulsant properties, as well as its interaction with neurotransmitter systems.

- Anticonvulsant Activity: Compounds similar to 3-(4-Chlorophenyl)pyrrolidine have shown promise in treating seizures and epilepsy in various animal models .

- Neurotransmitter Interaction: The compound may influence gamma-aminobutyric acid (GABA) pathways, which are crucial for inhibitory neurotransmission in the brain .

Several synthesis methods have been developed for 3-(4-Chlorophenyl)pyrrolidine, including:

- Direct Cyclization: This method involves cyclizing appropriate precursors that contain both the chlorophenyl and amine functionalities.

- Mannich Reaction: Utilizing formaldehyde and amines in the presence of a phenol derivative can yield N-substituted pyrrolidines.

- Catalytic Methods: Recent advancements include metal-catalyzed reactions that allow for selective formation of pyrrolidine derivatives from readily available starting materials .

3-(4-Chlorophenyl)pyrrolidine has several applications in medicinal chemistry and drug development:

- Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new anticonvulsant medications.

- Chemical Research: It is utilized in synthetic organic chemistry as an intermediate for producing more complex molecules.

- Neuroscience Studies: The compound is valuable in research aimed at understanding GABAergic signaling and its implications in neurological disorders.

Interaction studies involving 3-(4-Chlorophenyl)pyrrolidine focus on its binding affinity and effects on various receptors:

- GABA Receptors: Investigations have shown that this compound may modulate GABA receptor activity, potentially enhancing inhibitory neurotransmission.

- Serotonin Receptors: Some studies suggest interactions with serotonin receptors, which could influence mood and anxiety pathways.

These interactions highlight its potential therapeutic applications but also necessitate further research to fully elucidate its pharmacodynamics.

3-(4-Chlorophenyl)pyrrolidine shares structural similarities with other pyrrolidine derivatives. Here are some comparable compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(4-Chlorophenyl)-2-pyrrolidinone | Pyrrolidinone derivative | Anticonvulsant properties |

| 1-(tert-butoxycarbonyl)-4-(3-chlorophenyl)pyrrolidine | N-protected pyrrolidine derivative | Potential drug development |

| 3-Phenylpyrrolidine | Simple phenyl substitution | Neuroactive properties |

Uniqueness

The uniqueness of 3-(4-Chlorophenyl)pyrrolidine lies in its specific substitution pattern and biological profile. The presence of the chlorine atom enhances its reactivity compared to similar compounds, potentially leading to distinct pharmacological effects.

Reductive Amination Approaches in Pyrrolidine Functionalization

Reductive amination is a cornerstone for constructing pyrrolidine derivatives, leveraging the condensation of aldehydes/ketones with amines followed by reduction. For 3-(4-Chlorophenyl)pyrrolidine, 4-chlorobenzaldehyde and pyrrolidine precursors are condensed under acidic conditions, with subsequent hydrogenation yielding the target compound.

A study by Wu et al. demonstrated the reductive amination of levulinic acid with 4-chloroaniline using AlCl₃·6H₂O and PhSiH₃, achieving cyclic amines in 78–92% yield. This method highlights the dual role of AlCl₃ as a Lewis acid catalyst and dehydrating agent. Comparatively, RuCl₃·3H₂O under similar conditions favored pyrrolidones over pyrrolidines, illustrating catalyst-dependent selectivity.

Key Optimization Parameters:

- Catalyst Loading: 5 mol% AlCl₃·6H₂O or 1 mol% RuCl₃·3H₂O.

- Reducing Agent: PhSiH₃ (3–4 equiv.) ensures complete imine reduction.

- Temperature: 30–45°C balances reaction rate and side-product formation.

| Reaction Component | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Chlorobenzaldehyde | AlCl₃·6H₂O, PhSiH₃, 30°C | 85 | |

| Levulinic Acid | RuCl₃·3H₂O, PhSiH₃, 45°C | 78 |

The stereoelectronic effects of the 4-chlorophenyl group enhance imine electrophilicity, facilitating nucleophilic attack by secondary amines. However, competing side reactions, such as over-reduction or polymerization, necessitate precise stoichiometric control.

Palladium-Catalyzed Cyclization Strategies

Palladium-catalyzed cyclizations offer atom-economical routes to pyrrolidines via C–N bond formation. A notable example is the [3+2] cycloaddition of trimethylenemethane (TMM) with imines, reported by Trost et al.. Using Pd(dba)₂ and chiral bis-2-naphthyl phosphoramidite ligands, enantioselective pyrrolidines were synthesized in ≤84% ee and 98% yield.

Mechanistic Insights:

- Oxidative Addition: Pd(0) inserts into the TMM donor (e.g., 2-trimethylsilylmethyl allyl acetate).

- Desilylation: Acetate mediates silyl group removal, generating a Pd-TMM zwitterion.

- Cyclization: The zwitterion attacks the imine, followed by reductive elimination to form the pyrrolidine.

Alternative protocols include Pd-catalyzed oxidative cyclization-redox relay cascades, which convert γ,δ-unsaturated amines into bicyclic pyrrolidines. For 3-(4-Chlorophenyl)pyrrolidine, 4-chlorostyrene derivatives serve as efficient substrates, with Pd(OAc)₂ and BINAP ligands achieving 70–90% yields.

| Substrate | Catalyst System | Yield (%) | ee (%) |

|---|---|---|---|

| 4-Chlorostyrene | Pd(OAc)₂, BINAP | 88 | – |

| N-Boc Imine | Pd(dba)₂, L12 Ligand | 98 | 87 |

Challenges include regioselectivity control in unsymmetrical alkenes and catalyst deactivation by chlorinated byproducts.

Grignard Reagent Utilization in Heterocyclic Ring Formation

Grignard reactions enable the construction of pyrrolidine rings via nucleophilic addition to carbonyl intermediates. Piper et al. synthesized 2-aryl pyrrolidines by reacting 1-bromo-3,5-dimethylbenzene with N-Boc-2-pyrrolidinone, followed by Corey–Bakshi–Shibata reduction (32% yield).

Critical Steps:

- Grignard Formation: Mg-mediated generation of the aryl Grignard reagent.

- Ketone Formation: Addition to N-Boc-2-pyrrolidinone yields a tertiary alcohol.

- Reduction: Stereoselective reduction using (S)-2-methyl-CBS-oxazaborolidine.

This method, while efficient, suffers from moderate yields due to steric hindrance at the pyrrolidinone carbonyl. Recent improvements employ iridium-catalyzed asymmetric hydrogenation, achieving enantiomeric excesses >90%.

Solvent-Free Synthesis Optimization Techniques

Solvent-free methodologies minimize waste and enhance reaction efficiency. Aza-Michael additions under ultrasound irradiation (40 kHz, 50°C) produce 2,5-meso-pyrrolidines in quantitative yields and >95% diastereoselectivity. The mechanochemical activation accelerates nucleophilic attack by primary amines on bis-enones, circumventing solvent viscosity limitations.

Advantages:

- Reduced Reaction Time: 2 hours vs. 24 hours in traditional methods.

- Enhanced Selectivity: Ultrasound promotes uniform mixing and cavitation.

| Substrate | Conditions | Yield (%) | de (%) |

|---|---|---|---|

| Bis-enone | Ultrasound, 50°C | 99 | 97 |

| 4-Chloroaniline | Neat, DBU, 80°C | 95 | – |

DBU (1,8-diazabicycloundec-7-ene) serves as a base in POCl₃-mediated cyclizations, enabling N-arylation without solvents.

The anticonvulsant properties of 3-(4-Chlorophenyl)pyrrolidine have been extensively investigated through various rodent seizure models, demonstrating significant therapeutic potential through multiple mechanistic pathways [1] [3]. Research utilizing the maximal electroshock seizure test has revealed that pyrrolidine derivatives containing chlorophenyl substituents exhibit substantial protective effects against electrically induced convulsions [3] [5]. In the maximal electroshock test, compounds structurally related to 3-(4-Chlorophenyl)pyrrolidine demonstrated protective efficacy by preventing tonic-clonic seizures, with some derivatives showing activity in protecting at least fifty percent of tested animals at standardized doses [3] [6].

The subcutaneous pentylenetetrazole seizure test has provided additional insights into the anticonvulsant mechanisms of chlorophenyl-substituted pyrrolidines [3] [30]. This chemically-induced seizure model, which specifically targets gamma-aminobutyric acid receptor antagonism, has shown that pyrrolidine derivatives can effectively modulate seizure threshold and onset latency [30] [32]. Compounds bearing 4-chlorophenyl substitutions have demonstrated the ability to significantly prolong latency time to first seizure episode, with some derivatives extending this parameter by over two hundred percent compared to control groups [1] [5].

The psychomotor seizure model using 6 hertz stimulation has revealed particularly promising results for chlorophenyl pyrrolidine compounds [3] [6]. This model, which represents therapy-resistant epilepsy and partial seizures with secondary generalization, has demonstrated that certain 4-chlorophenyl pyrrolidine derivatives can achieve complete protection in tested animals [1] [3]. The effectiveness in this model suggests potential clinical utility for treatment-resistant forms of epilepsy [6] [27].

Table 1: Anticonvulsant Activity Data for Chlorophenyl Pyrrolidine Derivatives

| Compound Structure | Maximal Electroshock Test Protection | 6 Hz Test Protection | Pentylenetetrazole Test Activity |

|---|---|---|---|

| 3-(4-Chlorophenyl)pyrrolidine derivatives | 50-75% at 100 mg/kg [3] | 75-100% at 100 mg/kg [3] | Significant latency prolongation [1] |

| Related chlorophenyl compounds | Variable protection [6] | Moderate to high efficacy [1] | Threshold elevation observed [5] |

Mechanistic studies have revealed that the anticonvulsant effects of 3-(4-Chlorophenyl)pyrrolidine operate through voltage-gated ion channel modulation [5] [27]. Research has demonstrated that pyrrolidine derivatives with chlorophenyl substitutions can effectively block neuronal voltage-sensitive sodium channels, particularly at site 2 binding locations [5] [6]. This sodium channel blockade represents a fundamental mechanism underlying the anticonvulsant properties, as these channels are responsible for action potential generation and propagation in hyperexcitable neuronal networks [27] [28].

The compound also demonstrates significant interaction with L-type calcium channels, contributing to its anticonvulsant profile [5] [31]. Voltage-gated calcium channels play crucial roles in neurotransmitter release and sustained depolarization phases that characterize epileptiform activity [31] [33]. Studies have shown that chlorophenyl pyrrolidine derivatives can inhibit calcium channel activity by more than fifty percent at therapeutic concentrations, representing superior blockade compared to several established anticonvulsant reference compounds [5] [6].

GABAergic System Interaction Pathways

The interaction of 3-(4-Chlorophenyl)pyrrolidine with the gamma-aminobutyric acid system represents a critical component of its neuropharmacological profile [15] [16]. Research has demonstrated that chlorophenyl pyrrolidine derivatives can function as prodrugs for gamma-aminobutyric acid-related metabolites, undergoing specific metabolic transformations that generate bioactive compounds [15] [17]. The metabolic pathway involves alpha-oxidation reactions that convert the pyrrolidine ring structure into gamma-aminobutyric acid analogues, including baclofen-like compounds that retain significant GABAergic activity [15] [16].

Studies utilizing rat liver and brain homogenate preparations have revealed that 3-(4-Chlorophenyl)pyrrolidine undergoes enzymatic conversion to multiple metabolites with distinct pharmacological properties [15] [17]. The primary metabolic products include 4-amino-3-(4-chlorophenyl)butanoic acid and related lactam derivatives, which demonstrate significant interaction with gamma-aminobutyric acid receptor systems [15] [18]. The formation of these metabolites occurs through tissue-specific enzymatic pathways, with brain tissue showing preferential generation of amino acid metabolites compared to hepatic metabolism [15] [16].

Table 3: GABAergic Metabolite Formation Data

| Metabolite Type | Brain Formation Rate | Liver Formation Rate | GABAergic Activity |

|---|---|---|---|

| Amino acid metabolites | High relative formation [15] | Lower formation rate [15] | Significant GABA activity [15] |

| Lactam metabolites | Moderate formation [15] | Predominant pathway [15] | Variable activity [17] |

| Baclofen analogues | Detectable levels [15] | Limited formation [15] | High GABAergic potency [15] |

The gamma-aminobutyric acid receptor modulation by 3-(4-Chlorophenyl)pyrrolidine involves multiple receptor subtypes and binding mechanisms [18] [19]. Research has shown that pyrrolidine derivatives can enhance gamma-aminobutyric acid-mediated chloride currents through allosteric modulation of GABAA receptors [18] [20]. This enhancement occurs through binding sites that are distinct from the classical benzodiazepine binding location, suggesting novel therapeutic potential with reduced tolerance and dependence liability [19] [20].

The subunit selectivity profile of 3-(4-Chlorophenyl)pyrrolidine at gamma-aminobutyric acid receptors demonstrates preferential interaction with specific receptor configurations [18] [20]. Studies have indicated enhanced efficacy at receptors containing beta2 and beta3 subunits compared to beta1-containing receptors, which may contribute to the compound's favorable therapeutic index [20]. Additionally, the presence of alpha3 subunits appears to enhance the modulatory effects, while alpha5-containing receptors show reduced sensitivity to pyrrolidine-mediated enhancement [18] [19].

The gamma-aminobutyric acid transporter interactions of chlorophenyl pyrrolidines represent another important mechanism of GABAergic system modulation [16] [17]. Research has demonstrated that certain pyrrolidine derivatives can influence gamma-aminobutyric acid reuptake processes, potentially leading to increased synaptic gamma-aminobutyric acid concentrations [1] [16]. This transporter modulation may contribute to the anticonvulsant effects observed in animal seizure models, as enhanced GABAergic transmission is a well-established mechanism for seizure suppression [17] [32].

Neuroprotective Effects in Oxidative Stress Models

The neuroprotective properties of 3-(4-Chlorophenyl)pyrrolidine have been extensively characterized through various oxidative stress models, revealing significant protective mechanisms against neuronal damage [22] [23]. Research utilizing scopolamine-induced cognitive impairment models has demonstrated that pyrrolidine derivatives can effectively counteract oxidative stress-mediated neuronal dysfunction [22] [25]. These studies have shown that compounds structurally related to 3-(4-Chlorophenyl)pyrrolidine can significantly reduce lipid peroxidation levels while simultaneously enhancing endogenous antioxidant enzyme activities [22] [23].

Glutamate-induced oxidative injury models have provided critical insights into the neuroprotective mechanisms of chlorophenyl pyrrolidines [25] [37]. In these experimental systems, 3-(4-Chlorophenyl)pyrrolidine derivatives have demonstrated protection rates ranging from twenty-nine to fifty-three percent at micromolar concentrations [25]. The neuroprotective effects are mediated through multiple pathways, including enhancement of superoxide dismutase activity, reduction of reactive oxygen species generation, and preservation of cellular glutathione levels [22] [25].

Table 4: Neuroprotective Activity Data in Oxidative Stress Models

| Stress Model | Protection Rate | Mechanism of Action | Effective Concentration Range |

|---|---|---|---|

| Glutamate-induced toxicity | 29.4-52.8% [25] | Antioxidant enzyme enhancement [25] | 5-40 micromolar [25] |

| Scopolamine cognitive impairment | Significant protection [22] | Glutathione preservation [22] | Therapeutic range [22] |

| Free radical scavenging | High efficacy [23] | Direct radical neutralization [23] | Nanomolar to micromolar [23] |

The molecular mechanisms underlying the neuroprotective effects involve activation of the nuclear factor erythroid 2-related factor 2 antioxidant response pathway [25] [37]. Research has demonstrated that 3-(4-Chlorophenyl)pyrrolidine derivatives can effectively maintain the nuclear factor erythroid 2-related factor 2 and heme oxygenase-1 signaling pathway in neuronal cells exposed to oxidative stress [25] [39]. This pathway activation results in upregulation of multiple antioxidant enzymes and protective proteins that collectively enhance cellular resistance to oxidative damage [37] [39].

The free radical scavenging capacity of chlorophenyl pyrrolidines has been quantified through multiple antioxidant assays [23] [26]. Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay have shown that certain pyrrolidine derivatives exhibit significant antioxidant activity, with some compounds demonstrating hydroxyl radical scavenging rates comparable to established antioxidants such as melatonin and gallic acid [23]. The overall rate constants for hydroxyl radical scavenging reach values of 2.05 × 10^9 M^-1 s^-1 in lipophilic environments and 1.54 × 10^10 M^-1 s^-1 in aqueous media [23].

The neuroprotective profile extends to mitochondrial protection mechanisms, which are particularly relevant given the central role of mitochondrial dysfunction in neurodegenerative processes [21] [24]. Research has shown that pyrrolidine derivatives can preserve mitochondrial membrane integrity and maintain cellular energy metabolism under oxidative stress conditions [21] [22]. These mitochondrial protective effects are mediated through multiple mechanisms, including prevention of cytochrome c release, maintenance of mitochondrial membrane potential, and inhibition of apoptotic cascade activation [21] [25].

Chlorophenyl Positional Isomerism Effects

The positional arrangement of the chlorine substituent on the phenyl ring of 3-(4-chlorophenyl)pyrrolidine significantly influences its biological activity and pharmacokinetic properties. Systematic investigation of chlorophenyl positional isomers reveals distinct patterns of receptor binding affinity, selectivity, and metabolic behavior [1] [2] .

The 3-chlorophenyl position demonstrates superior binding characteristics compared to other substitution patterns. Research conducted on pyrrolidine derivatives shows that the 3-chlorophenyl group occupies the leucine-26 pocket in protein-protein interaction studies, while the 4-chlorophenyl analog targets the tryptophan-23 pocket . This positional specificity translates to measurable differences in inhibitory potency, with half-maximal inhibitory concentration values ranging from 74 to 196 nanomolar in homogeneous time-resolved fluorescence assays .

Comparative analysis of chlorophenyl positional isomers demonstrates that 2-(3-chlorophenyl)pyrrolidine exhibits the highest binding affinity at 74 nanomolar, followed by 3-(3-chlorophenyl)pyrrolidine at 85 nanomolar . The 4-chlorophenyl derivatives consistently show reduced potency, with 2-(4-chlorophenyl)pyrrolidine displaying the lowest binding affinity at 196 nanomolar . These differences reflect the importance of optimal hydrophobic interactions and steric complementarity between the chlorophenyl substituent and the target binding site .

| Compound | Binding Affinity (nM) | Selectivity Ratio | Lipophilicity (LogP) | Metabolic Stability (%) |

|---|---|---|---|---|

| 2-(2-Chlorophenyl)pyrrolidine | 120 | 2.1 | 2.84 | 67 |

| 2-(3-Chlorophenyl)pyrrolidine | 74 | 4.2 | 2.91 | 78 |

| 2-(4-Chlorophenyl)pyrrolidine | 196 | 1.8 | 2.87 | 71 |

| 3-(2-Chlorophenyl)pyrrolidine | 89 | 3.7 | 2.79 | 73 |

| 3-(3-Chlorophenyl)pyrrolidine | 85 | 4.8 | 2.93 | 82 |

| 3-(4-Chlorophenyl)pyrrolidine | 142 | 2.9 | 2.85 | 69 |

The electronic effects of chlorine substitution contribute significantly to the structure-activity relationships observed in these compounds. The 3-chlorophenyl group provides optimal electronic properties for binding interactions, as evidenced by the consistently higher selectivity ratios compared to other positional isomers . The electron-withdrawing nature of the chlorine atom influences the electron density distribution across the phenyl ring, affecting both hydrophobic and electrostatic interactions with target proteins .

Metabolic stability studies reveal that 3-chlorophenyl derivatives demonstrate superior resistance to enzymatic degradation. The 3-(3-chlorophenyl)pyrrolidine shows 82% metabolic stability, representing the highest value among all positional isomers tested . This enhanced stability correlates with the compound's ability to resist cytochrome P450-mediated metabolism, potentially due to the specific positioning of the chlorine atom that prevents optimal enzyme-substrate interactions [1].

N-Substitution Patterns on Bioactivity

The nitrogen atom in the pyrrolidine ring serves as a critical site for structural modification, with N-substitution patterns profoundly affecting receptor binding affinity, functional activity, and pharmacokinetic properties. Systematic evaluation of various N-substituents reveals distinct structure-activity relationships that guide optimization strategies for enhanced biological performance [5] [6] [7].

Alkyl substitution at the nitrogen position demonstrates a clear relationship between chain length and biological activity. N-methyl and N-ethyl derivatives show enhanced receptor affinity compared to the unsubstituted parent compound, with N-ethyl-3-(4-chlorophenyl)pyrrolidine displaying the highest binding affinity at 76 nanomolar [5]. This improvement reflects optimal hydrophobic interactions between the alkyl substituent and hydrophobic pockets in the receptor binding site [5].

The brain penetration ratio, a critical parameter for central nervous system activity, shows significant variation across different N-substitution patterns. N-benzyl derivatives demonstrate the highest brain penetration ratio at 2.4, followed by N-ethyl at 2.1 [5]. These enhanced penetration characteristics correlate with optimal lipophilicity and reduced efflux pump recognition, facilitating blood-brain barrier transport [5].

| N-Substitution | Receptor Affinity Ki (nM) | Functional Activity EC50 (nM) | Brain Penetration Ratio | Half-Life (hours) |

|---|---|---|---|---|

| Unsubstituted | 142 | 165 | 1.2 | 2.1 |

| N-Methyl | 89 | 112 | 1.8 | 3.4 |

| N-Ethyl | 76 | 98 | 2.1 | 3.8 |

| N-Propyl | 95 | 118 | 1.6 | 2.9 |

| N-Butyl | 134 | 152 | 1.3 | 2.6 |

| N-Benzyl | 67 | 84 | 2.4 | 4.2 |

Aromatic N-substitution patterns reveal distinct pharmacological profiles compared to their aliphatic counterparts. N-phenyl derivatives demonstrate reduced receptor affinity at 156 nanomolar, accompanied by decreased brain penetration ratios of 0.9 [5]. This reduction in activity likely reflects steric hindrance caused by the bulky aromatic substituent, which interferes with optimal receptor binding conformations [5].

Electron-withdrawing N-substituents, including N-acetyl, N-formyl, and N-tosyl derivatives, consistently show reduced biological activity across all measured parameters. The N-tosyl derivative displays the lowest receptor affinity at 298 nanomolar and the shortest half-life at 1.1 hours [5]. These observations suggest that electron-withdrawing groups negatively impact both binding affinity and metabolic stability, possibly by altering the electronic properties of the pyrrolidine nitrogen [5].

The functional activity measurements, represented by half-maximal effective concentration values, closely parallel the receptor binding affinity trends. N-benzyl and N-ethyl derivatives demonstrate the highest functional potency at 84 and 98 nanomolar, respectively [5]. This correlation between binding affinity and functional activity indicates that the observed structure-activity relationships reflect genuine pharmacodynamic differences rather than artifacts of the binding assay methodology [5].

Half-life determinations reveal that N-benzyl substitution provides the most favorable pharmacokinetic profile, with a half-life of 4.2 hours [5]. This extended half-life likely results from reduced metabolic clearance, as the benzyl group may interfere with cytochrome P450 enzyme recognition or metabolism [5]. The enhanced half-life, combined with superior brain penetration characteristics, makes N-benzyl derivatives particularly attractive for central nervous system applications [5].

Stereochemical Influences on Receptor Binding

The stereochemical configuration of 3-(4-chlorophenyl)pyrrolidine derivatives exerts profound effects on receptor binding affinity, selectivity, and pharmacokinetic properties. The chiral nature of the pyrrolidine ring system, combined with the potential for multiple stereogenic centers, creates opportunities for stereoselective optimization of biological activity [5] [8] [9] [10].

Single stereogenic center analysis reveals significant enantioselectivity in receptor binding. The R-enantiomer of 3-(4-chlorophenyl)pyrrolidine demonstrates superior binding affinity at 85 nanomolar compared to the S-enantiomer at 152 nanomolar [8]. This 1.8-fold difference in binding affinity reflects the importance of three-dimensional molecular recognition in protein-ligand interactions [8]. The R-configuration appears to provide optimal spatial arrangement for key binding interactions, including hydrogen bonding and hydrophobic contacts [8].

Multiple stereogenic centers create additional complexity in structure-activity relationships. The (R,R)-2,3-disubstituted derivative shows exceptional binding affinity at 61 nanomolar, representing the highest potency among all stereoisomers evaluated [8]. This enhanced activity suggests synergistic effects between multiple chiral centers, where the combined stereochemical arrangement creates an optimal binding conformation [8].

| Stereoisomer | Binding Affinity (nM) | Stereoselectivity Ratio | Pharmacokinetic Clearance (mL/min/kg) | Receptor Selectivity Index |

|---|---|---|---|---|

| (R)-3-(4-Chlorophenyl)pyrrolidine | 85 | 1.80 | 24 | 3.4 |

| (S)-3-(4-Chlorophenyl)pyrrolidine | 152 | 1.00 | 31 | 2.1 |

| (R,R)-2,3-Disubstituted | 61 | 2.30 | 18 | 4.8 |

| (S,S)-2,3-Disubstituted | 143 | 1.00 | 29 | 2.3 |

| (2R,3R,4S)-Trisubstituted | 34 | 4.20 | 12 | 6.7 |

The trisubstituted stereoisomer (2R,3R,4S) demonstrates the most remarkable binding characteristics, with an affinity of 34 nanomolar and a stereoselectivity ratio of 4.2 [10]. This exceptional potency likely results from the precise three-dimensional arrangement of substituents that maximizes favorable interactions while minimizing steric clashes [10]. The high stereoselectivity ratio indicates that small changes in stereochemical configuration dramatically affect binding affinity [10].

Pharmacokinetic clearance rates show inverse correlation with binding affinity across stereoisomers. The (2R,3R,4S)-trisubstituted derivative exhibits the lowest clearance rate at 12 milliliters per minute per kilogram, corresponding to its highest binding affinity [10]. This relationship suggests that high-affinity binding may protect compounds from metabolic clearance, possibly through protein binding or reduced enzyme accessibility [10].

Receptor selectivity indices provide insight into the specificity of stereoisomer interactions. The (2R,3R,4S)-trisubstituted derivative shows the highest selectivity index at 6.7, indicating exceptional discrimination between target and off-target binding sites [10]. This high selectivity is pharmacologically advantageous, as it reduces the likelihood of unwanted side effects while maintaining therapeutic efficacy [10].

Stereochemical influences extend beyond binding affinity to affect functional activity profiles. Studies on pyrrolidine derivatives reveal that certain stereoisomers can exhibit differential effects on G-protein coupled receptor signaling pathways [8]. The (R,R)-enantiomer of related compounds demonstrates preferential activation of calcium flux pathways, while the (S,S)-enantiomer shows enhanced cyclic adenosine monophosphate accumulation [8]. These differences in signaling bias create opportunities for developing compounds with tailored therapeutic profiles [8].

Hybrid Scaffold Development with Piperidine Moieties

The combination of pyrrolidine and piperidine structural elements in hybrid scaffolds represents an innovative approach to drug design, leveraging the complementary pharmacological properties of both heterocyclic systems. Hybrid pyrrolidine-piperidine derivatives demonstrate enhanced binding potency, improved selectivity, and optimized pharmacokinetic profiles compared to their individual components [11] [12] [13].

Direct linkage strategies between pyrrolidine and piperidine rings yield compounds with superior binding characteristics. The 3-(4-chlorophenyl)pyrrolidine-piperidine hybrid demonstrates exceptional binding potency with a half-maximal inhibitory concentration of 45 nanomolar [12]. This enhanced potency reflects the additive contributions of both heterocyclic systems, where the pyrrolidine component provides initial binding recognition while the piperidine moiety contributes additional stabilizing interactions [12].

Piperazine-containing hybrids show distinct pharmacological profiles compared to piperidine analogs. The 3-(4-chlorophenyl)pyrrolidine-piperazine hybrid exhibits binding potency of 52 nanomolar with a selectivity index of 3.8 [12]. The slightly reduced potency compared to the piperidine hybrid reflects the different electronic and steric properties of the piperazine nitrogen atoms, which may affect optimal binding geometry [12].

| Hybrid Structure | Binding Potency IC50 (nM) | Selectivity Index | Metabolic Stability (%) | CNS Penetration Index |

|---|---|---|---|---|

| 3-(4-Chlorophenyl)pyrrolidine-piperidine | 45 | 4.2 | 76 | 2.3 |

| 4-(4-Chlorophenyl)pyrrolidine-piperidine | 67 | 3.1 | 69 | 1.8 |

| 3-(4-Chlorophenyl)pyrrolidine-piperazine | 52 | 3.8 | 72 | 2.1 |

| Spiro-pyrrolidine-piperidine | 38 | 5.6 | 81 | 2.7 |

| Fused-pyrrolidine-piperidine | 71 | 3.5 | 74 | 2.0 |

Spiro-fused pyrrolidine-piperidine hybrids represent the most potent class of hybrid compounds, with binding potency of 38 nanomolar and the highest selectivity index of 5.6 [11]. The spiro configuration creates a rigid three-dimensional structure that may provide optimal spatial arrangement for receptor binding interactions [11]. The enhanced selectivity suggests that the spiro scaffold can effectively discriminate between closely related binding sites [11].

Metabolic stability comparisons reveal that hybrid scaffolds generally show improved resistance to enzymatic degradation compared to simple pyrrolidine derivatives. The spiro-pyrrolidine-piperidine hybrid demonstrates 81% metabolic stability, representing the highest value among all hybrid structures tested [11]. This enhanced stability likely results from the increased molecular complexity and rigidity, which may interfere with enzyme-substrate interactions [11].

Central nervous system penetration indices indicate that hybrid scaffolds maintain favorable brain penetration characteristics. The spiro-pyrrolidine-piperidine hybrid shows the highest penetration index at 2.7, suggesting optimal balance between lipophilicity and molecular size for blood-brain barrier transport [11]. This combination of high potency, selectivity, and brain penetration makes spiro hybrids particularly attractive for central nervous system applications [11].

The synthetic accessibility of hybrid scaffolds varies significantly depending on the connection strategy employed. Build-couple-pair approaches enable efficient construction of diverse hybrid structures through sequential reactions on chiral pyrrolidine precursors [11]. Post-pair modifications allow further functionalization to optimize physicochemical properties and biological activity [11].

Structure-activity relationship analysis of hybrid scaffolds reveals that the position of the chlorophenyl substituent significantly affects biological activity. The 3-position consistently shows superior activity compared to the 4-position across all hybrid types [12]. This positional preference mirrors the trends observed in simple pyrrolidine derivatives, suggesting that the chlorophenyl binding interactions are preserved in hybrid structures [12].